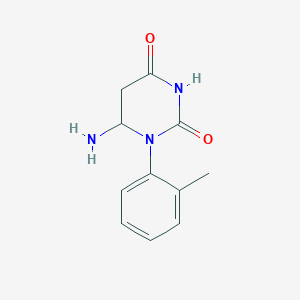![molecular formula C20H16ClF3N4OS B2530319 7-Chlor-4-propyl-1-((3-(Trifluormethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]chinazolin-5(4H)-on CAS No. 1114661-28-7](/img/structure/B2530319.png)
7-Chlor-4-propyl-1-((3-(Trifluormethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]chinazolin-5(4H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-4-propyl-1-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C20H16ClF3N4OS and its molecular weight is 452.88. The purity is usually 95%.
BenchChem offers high-quality 7-chloro-4-propyl-1-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-4-propyl-1-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Forschungen deuten darauf hin, dass diese Verbindung ein potenzielles Antitumor-Potenzial aufweist. Sie kann die Zellproliferation beeinträchtigen, Apoptose (programmierter Zelltod) induzieren oder spezifische Signalwege hemmen, die an der Krebsentwicklung beteiligt sind .
- Die Struktur der Verbindung weist darauf hin, dass sie eine Thioethergruppe enthält, die zu entzündungshemmenden Eigenschaften beitragen kann. Untersuchungen haben ihr Potenzial als entzündungshemmendes Mittel untersucht, möglicherweise durch die Modulation von Immunreaktionen oder die Hemmung entzündungsfördernder Mediatoren .
- Einige Studien haben die Fähigkeit der Verbindung untersucht, bestimmte Kinasen zu hemmen. Kinasen spielen eine entscheidende Rolle in der Zellsignalgebung und -regulation, und ihre Hemmung kann sich auf verschiedene zelluläre Prozesse auswirken. Weitere Forschung ist erforderlich, um ihre Selektivität und Wirksamkeit zu verstehen .
- Die Trifluormethylgruppe und das Triazolochinazolinon-Gerüst lassen auf ein potenzielles antimikrobielles Potenzial schließen. Forscher haben seine Auswirkungen auf Bakterien, Pilze und Viren untersucht. Das Verständnis seines Wirkmechanismus und seines Wirkungsspektrums ist für therapeutische Anwendungen unerlässlich .
- Aufgrund der einzigartigen Struktur der Verbindung wurden Untersuchungen zu ihren neuroprotektiven Wirkungen durchgeführt. Sie kann neuronale Signalwege modulieren, vor oxidativem Stress schützen oder das neuronale Überleben verbessern. Diese Eigenschaften könnten für neurodegenerative Erkrankungen relevant sein .
- Forscher haben diese Verbindung als Ausgangspunkt für die Entwicklung neuer Medikamente verwendet. Durch Modifizierung ihrer Struktur zielen sie darauf ab, bestimmte Eigenschaften (z. B. Potenz, Selektivität, Pharmakokinetik) zu verbessern. Berechnungsmethoden und pharmazeutische Chemie spielen in diesem Bereich eine entscheidende Rolle .
Antitumor-Eigenschaften
Entzündungshemmende Wirkungen
Kinasehemmung
Antibakterielle Aktivität
Neuroprotektives Potenzial
Arzneimittelentwicklung und -optimierung
Eigenschaften
IUPAC Name |
7-chloro-4-propyl-1-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N4OS/c1-2-8-27-17(29)15-10-14(21)6-7-16(15)28-18(27)25-26-19(28)30-11-12-4-3-5-13(9-12)20(22,23)24/h3-7,9-10H,2,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYIURZKXLNGEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2530236.png)
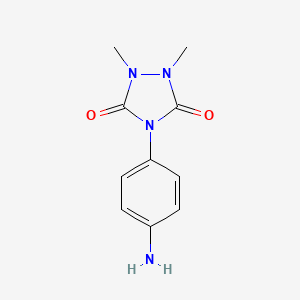
![ethyl 2-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2530239.png)
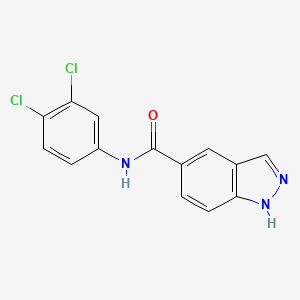
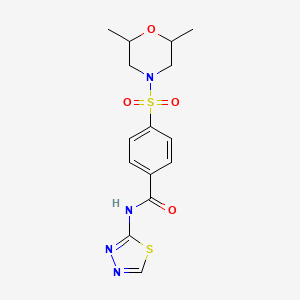
![2-[3-(3,4-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2530246.png)
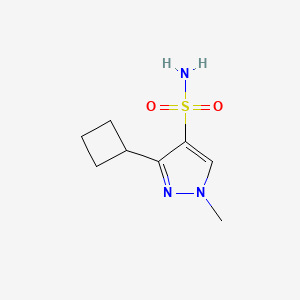
![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methoxybenzoic acid](/img/structure/B2530248.png)
![Methyl 4-(2-ethoxyphenyl)-6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2530249.png)
![N-(butan-2-yl)-2-[(3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2530250.png)
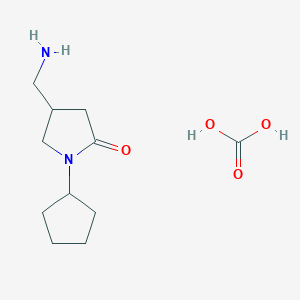
![8-(4-fluorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530256.png)

